CE-178,253 benzenesulfonate is a chemical compound with the molecular formula and a molecular weight of 654.57 g/mol. It is classified as a cannabinoid receptor type 1 antagonist, primarily investigated for its potential therapeutic applications in the treatment of obesity and metabolic disorders. The compound was developed by medicinal chemists at Pfizer and has garnered attention for its role in modulating the endocannabinoid system, particularly in inhibiting appetite and promoting weight loss .
The synthesis of CE-178,253 benzenesulfonate has been described in detail in scientific literature. Two primary synthetic routes have been developed:
Both methods have been optimized for yield and purity, with reported yields ranging from 67% to 81% depending on the scale and conditions used during synthesis .
The molecular structure of CE-178,253 benzenesulfonate features a complex arrangement that includes:
CE-178,253 benzenesulfonate undergoes several significant chemical reactions:
These reactions are critical for synthesizing CE-178,253 in high purity and yield.
The mechanism of action of CE-178,253 involves its role as an antagonist at cannabinoid receptor type 1. By binding to these receptors, it inhibits their activity, leading to:
Data from pharmacological studies indicate that CE-178,253 effectively reduces food intake in animal models, supporting its potential use in obesity treatment .
CE-178,253 benzenesulfonate has several scientific uses:
Its unique properties make it a valuable compound in both academic research and potential clinical applications aimed at addressing obesity and related metabolic disorders .
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1